molecular formula C9H14N2O2 B11190614 6-(methoxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one

6-(methoxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B11190614
M. Wt: 182.22 g/mol
InChI Key: AKSJYXATJHTXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative with a unique structure that includes an isopropyl group at position 2 and a methoxymethyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form an imine ether hydrochloride. This intermediate then reacts with ammonia to produce isobutyramide, which subsequently undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one is unique due to the presence of both isopropyl and methoxymethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(methoxymethyl)-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2/c1-6(2)9-10-7(5-13-3)4-8(12)11-9/h4,6H,5H2,1-3H3,(H,10,11,12)

InChI Key

AKSJYXATJHTXMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.